![molecular formula C26H20ClN3O4 B2494254 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326850-03-6](/img/structure/B2494254.png)

2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

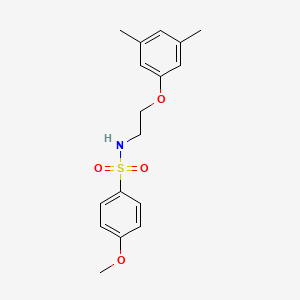

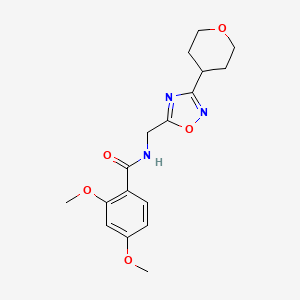

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multi-step reactions, starting from basic aromatic compounds and proceeding through a series of functional group transformations, cyclization reactions, and condensations. Although direct synthesis data for the exact compound was not available, related compounds provide insight into possible synthetic routes. For example, a similar compound was synthesized through reactions involving dipolarophiles with benzadoxime in the presence of sodium hypochlorite in a chloroform solution, followed by structural determination using a combination of spectroscopic and X-ray crystallography techniques (Akkurt et al., 2010).

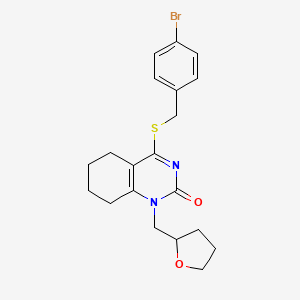

Molecular Structure Analysis

The molecular structure of closely related compounds reveals detailed information about their conformation and geometry, often determined through X-ray crystallography. For instance, certain isoquinoline derivatives have been shown to adopt specific ring conformations, with the crystal structure stabilized by various weak interactions, including C–H···O and C–H···N contacts, highlighting the importance of non-covalent interactions in the molecular architecture (Akkurt et al., 2010).

Wissenschaftliche Forschungsanwendungen

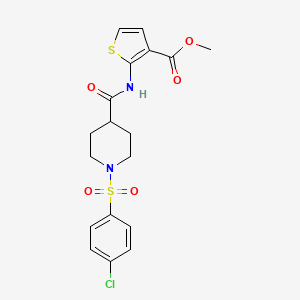

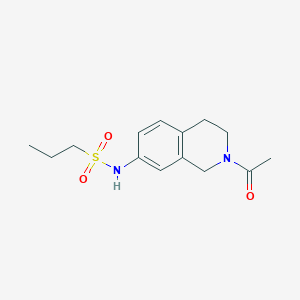

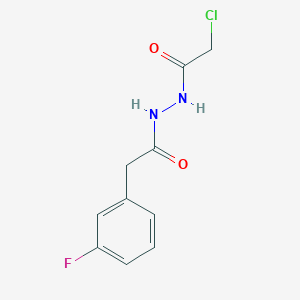

Synthesis and Characterization

The compound has been the focus of studies aimed at synthesizing new chemical entities with potential antimicrobial, anti-inflammatory, and analgesic activities. For instance, Desai, Shihora, and Moradia (2007) detailed the synthesis and characterization of new quinazolines as potential antimicrobial agents, showcasing the compound's relevance in creating derivatives with antibacterial and antifungal properties (Desai, Shihora, & Moradia, 2007). Similarly, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, highlighting the compound's potential for anti-inflammatory and analgesic applications (Farag et al., 2012).

Photochemical and Kinetic Studies

Research into the compound's structure and properties extends to photochemical and kinetic studies. Yang et al. (2012) investigated the aromaticity-controlled thermal stability of photochromic systems based on six-membered rings, including derivatives similar to the compound of interest. These studies provide insights into the compound's behavior in various states and its potential applications in materials science (Yang et al., 2012).

Biological Evaluation and Potential Therapeutic Uses

The compound and its derivatives have been evaluated for their biological activities, including antimicrobial and antifungal properties. Sirgamalla and Boda (2019) assessed novel derivatives for their antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Sirgamalla & Boda, 2019). Desai, Dodiya, and Shihora (2011) also synthesized compounds with potential antimicrobial applications, further illustrating the compound's versatility in drug discovery (Desai, Dodiya, & Shihora, 2011).

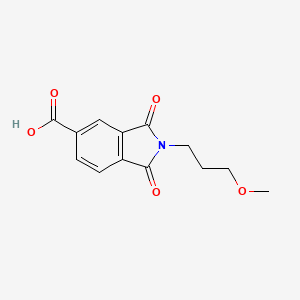

Thermo-Physical Properties

The compound's derivatives have been characterized for their thermo-physical properties, offering potential applications in materials science and engineering. For example, Godhani et al. (2013) conducted a systematic thermo-physical characterization of related compounds, shedding light on their physical properties and potential industrial applications (Godhani et al., 2013).

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O4/c1-3-33-22-12-11-16(13-23(22)32-2)24-28-25(34-29-24)21-15-30(18-8-6-7-17(27)14-18)26(31)20-10-5-4-9-19(20)21/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBMQIDPFDHRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2494177.png)

![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)

![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)